2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid
Overview
Description
2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further connected to a sulfinyl acetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with ammonia or an amine to form the corresponding benzylamine.
Oxidation to Form the Sulfinyl Group: The benzylamine intermediate is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Coupling with Acetic Acid Derivative: The final step involves coupling the sulfinyl benzylamine with an acetic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfinyl group can participate in redox reactions, potentially modulating cellular oxidative stress pathways. The benzylamine moiety may interact with various enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)cyclohexyl]acetic acid: Similar structure but with a cyclohexyl group instead of a sulfinyl group.
[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)(phenyl)amino]acetic acid: Contains a phenyl group instead of a sulfinyl group.
Uniqueness
2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfinyl]acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]sulfinylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-21(20)7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSZHAKDUJMGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CS(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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